molecular formula C17H17Cl2NO2 B4408689 2-(1-chloronaphthalen-2-yl)oxy-N-(furan-2-ylmethyl)ethanamine;hydrochloride

2-(1-chloronaphthalen-2-yl)oxy-N-(furan-2-ylmethyl)ethanamine;hydrochloride

Cat. No.: B4408689
M. Wt: 338.2 g/mol
InChI Key: ZFZNLAREXPXJGV-UHFFFAOYSA-N
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Description

2-(1-chloronaphthalen-2-yl)oxy-N-(furan-2-ylmethyl)ethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyl group, a furan ring, and an amine hydrochloride moiety. Its distinct chemical properties make it a subject of interest in organic chemistry and related disciplines.

Properties

IUPAC Name

2-(1-chloronaphthalen-2-yl)oxy-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2.ClH/c18-17-15-6-2-1-4-13(15)7-8-16(17)21-11-9-19-12-14-5-3-10-20-14;/h1-8,10,19H,9,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZNLAREXPXJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)OCCNCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-chloronaphthalen-2-yl)oxy-N-(furan-2-ylmethyl)ethanamine;hydrochloride typically involves multiple steps, including the formation of the naphthyl ether and the subsequent introduction of the furan and amine groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-chloronaphthalen-2-yl)oxy-N-(furan-2-ylmethyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or alkane. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-(1-chloronaphthalen-2-yl)oxy-N-(furan-2-ylmethyl)ethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(1-chloronaphthalen-2-yl)oxy-N-(furan-2-ylmethyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    {2-[(1-chloro-2-naphthyl)oxy]ethyl}(2-thienylmethyl)amine hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.

    {2-[(1-chloro-2-naphthyl)oxy]ethyl}(2-pyridylmethyl)amine hydrochloride: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 2-(1-chloronaphthalen-2-yl)oxy-N-(furan-2-ylmethyl)ethanamine;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-chloronaphthalen-2-yl)oxy-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1-chloronaphthalen-2-yl)oxy-N-(furan-2-ylmethyl)ethanamine;hydrochloride

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